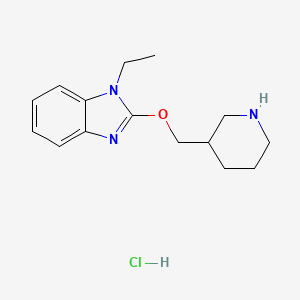

1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride

Description

1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride is a benzimidazole derivative with a substituted piperidine moiety. Benzimidazoles are known for their pharmacological versatility, particularly in targeting histamine receptors, ion channels, and enzymes due to their planar aromatic structure and nitrogen-rich heterocyclic system .

Properties

IUPAC Name |

1-ethyl-2-(piperidin-3-ylmethoxy)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c1-2-18-14-8-4-3-7-13(14)17-15(18)19-11-12-6-5-9-16-10-12;/h3-4,7-8,12,16H,2,5-6,9-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKRDUYHZZBICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1OCC3CCCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671426 | |

| Record name | 1-Ethyl-2-[(piperidin-3-yl)methoxy]-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185318-85-7 | |

| Record name | 1-Ethyl-2-[(piperidin-3-yl)methoxy]-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride, a derivative of benzoimidazole, has garnered attention in medicinal chemistry due to its unique structure and potential pharmacological properties. This compound features a benzoimidazole core with an ethyl group and a piperidine-derived methoxy group, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.81 g/mol. Its structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.81 g/mol |

| CAS Number | 1185318-85-7 |

| Solubility | Soluble in DMSO |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that benzoimidazole derivatives, including this compound, possess anticancer properties. They inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

- Neuropharmacological Effects : Due to its structural similarity to other neuroactive compounds, it may have potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The piperidine ring and the methoxy group enhance its interaction with biological targets, which is crucial for its pharmacological effects.

Comparative Analysis of Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this benzoimidazole derivative:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Piperidinyl)-1H-benzimidazole | Contains a piperidine ring but lacks the ethyl and methoxy groups | Primarily studied for neuropharmacological effects |

| 1-Methyl-2-(piperidinyl)-benzimidazole | Similar core structure; methyl instead of ethyl | Exhibits different binding affinities |

| 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)benzimidazole | Contains an ethoxyethyl group | May have different solubility and bioavailability |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various benzoimidazole derivatives, including this compound. Notable findings include:

- Anticancer Studies : A study reported that derivatives similar to this compound effectively delayed the growth of cancer xenografts in vivo, demonstrating promising anticancer activity with IC50 values indicating potent inhibition of tumor growth .

- Antimicrobial Research : A library of benzimidazole derivatives showed notable antimicrobial activity against various pathogens. The compound exhibited significant inhibition against both S. aureus and E. coli, outperforming standard antibiotics .

- Neuropharmacological Potential : Investigations into the neuropharmacological effects indicate that modifications in the piperidine moiety can enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzoimidazole Hydrochloride

- Structure : Ethoxyethyl group at position 1; piperidin-4-yl at position 2.

- Molecular Weight : 309.83 g/mol (C₁₆H₂₃N₃O·HCl) .

- Key Differences : The ethoxyethyl substituent may enhance solubility compared to the ethyl group in the target compound. Piperidin-4-yl vs. piperidin-3-ylmethoxy alters steric and electronic interactions with receptors.

1-(3-Fluoro-benzyl)-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole Hydrochloride

- Structure : 3-Fluorobenzyl group at position 1; identical piperidin-3-ylmethoxy group at position 2.

- Pricing : High cost (1g = €1,357), indicative of synthetic complexity or fluorination’s impact on bioactivity .

Colestilan Hydrochloride

- Structure : Copolymer containing 1-ethyl-2-(2-hydroxyethyl)imidazole units.

- Application : Bile-acid binder and phosphate adsorbent, unrelated to benzimidazole pharmacology .

- Key Differences: Polymeric structure contrasts with monomeric benzimidazoles, highlighting divergent therapeutic mechanisms.

Pharmacological and Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Therapeutic Category | Key Features |

|---|---|---|---|---|

| Target Compound | Ethyl, piperidin-3-ylmethoxy | ~300 (estimated) | Hypothetical H₁-antihistamine | Piperidine-3-ylmethoxy enhances selectivity |

| 1-(2-Ethoxyethyl)-2-(piperidin-4-yl) analog | Ethoxyethyl, piperidin-4-yl | 309.83 | H₁-antihistamine intermediate | Higher solubility due to ethoxyethyl group |

| Fluorinated Analog (Ref: 54-PC408408) | 3-Fluorobenzyl, piperidin-3-ylmethoxy | ~340 (estimated) | Undisclosed (high-value API) | Fluorine improves metabolic stability |

Preparation Methods

Benzimidazole Core Formation and Substitution

The benzimidazole core is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or dehydrating conditions. The ethyl group at N-1 can be introduced via alkylation using ethyl halides or ethylating agents after core formation.

Introduction of Piperidin-3-ylmethoxy Side Chain

The key step involves the nucleophilic substitution or Mitsunobu reaction to attach the piperidin-3-ylmethoxy group at the 2-position of benzimidazole. This can be achieved by:

- Reacting a 2-hydroxybenzimidazole intermediate with a suitable piperidin-3-ylmethyl halide or tosylate.

- Alternatively, reductive amination reactions involving aldehyde intermediates and piperidine derivatives may be used to build the side chain.

This approach is supported by related synthetic sequences involving benzimidazole derivatives and piperidine moieties, as reported in literature describing Mitsunobu reactions followed by deprotection steps and reductive amination to yield substituted benzimidazoles.

Salt Formation: Hydrochloride Preparation

The hydrochloride salt is formed by treatment of the free base with hydrochloric acid gas or aqueous HCl under controlled temperature conditions. For example, a process involves passing hydrochloric acid gas slowly into a cooled ethanol solution containing the benzimidazole derivative and calcium chloride dihydrate at temperatures between -15°C to 5°C, followed by stirring at room temperature for several hours to ensure complete salt formation.

Purification and Crystallization

Purification typically involves:

- Removal of solvents under reduced pressure.

- Treatment with charcoal or filtration to remove impurities.

- Crystallization from suitable solvents or solvent mixtures.

The choice of solvents is critical. Alcohols, chloro solvents, and polar aprotic solvents are used for dissolution, while hydrocarbons, ethers, esters, ketones, or nitrile solvents serve as anti-solvents to induce crystallization.

Crystallization can be enhanced by seeding with small amounts of crystalline forms to obtain polymorphically pure products. Temperature control during crystallization (ranging from -30°C to 40°C) is essential for obtaining desired crystalline forms with high yield and stability.

Representative Reaction Conditions and Parameters

Research Findings and Process Optimization

- The use of hydrochloric acid gas in ethanol with calcium chloride dihydrate provides efficient and controlled salt formation, minimizing side reactions and degradation.

- Crystallization protocols involving solvent mixtures and seeding yield polymorphically pure hydrochloride salts, critical for pharmaceutical applications.

- Reductive amination and Mitsunobu reactions are effective for attaching the piperidin-3-ylmethoxy group, offering good yields and structural integrity.

- Temperature control during all stages is crucial for reproducibility and product quality.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Benzimidazole core synthesis | Condensation of o-phenylenediamine with acids | Acidic/dehydrating conditions | Formation of benzimidazole nucleus |

| N-1 Ethyl substitution | Alkylation with ethyl halides | Mild base, solvent | Selective N-1 ethylation |

| Side chain attachment | Mitsunobu reaction or reductive amination | Piperidin-3-ylmethyl halides, reducing agents | Introduction of piperidin-3-ylmethoxy group |

| Hydrochloride salt formation | HCl gas in ethanol with CaCl2·2H2O | -15°C to 35°C | Formation of stable hydrochloride salt |

| Purification and crystallization | Solvent evaporation, seeding, anti-solvent addition | Alcohols, chloro solvents, methyl tert-butyl ether, cyclohexane | Polymorphically pure crystalline product |

Q & A

Q. What are the key synthetic steps and critical parameters for preparing 1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzimidazole hydrochloride?

The synthesis involves sequential functionalization of the benzimidazole core. Key steps include:

- Alkylation of the benzimidazole nitrogen with ethyl groups under anhydrous conditions.

- Introduction of the piperidin-3-ylmethoxy moiety via nucleophilic substitution or Mitsunobu reaction.

- Final salt formation with HCl to enhance solubility and stability. Critical parameters include temperature control (±2°C), solvent selection (e.g., DMF or THF), and reaction time optimization to avoid over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., ethyl group δ 1.2–1.4 ppm, piperidine δ 2.5–3.5 ppm) and confirms substitution patterns.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 320.18).

- HPLC-PDA: Assesses purity (>95% recommended for pharmacological studies) .

Q. What safety precautions are essential during handling and storage?

- Handling: Use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and work in a fume hood.

- Storage: Keep in sealed glass containers at +5°C, protected from light and moisture.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can low yields during the final salt formation step be addressed?

Low yields often arise from incomplete protonation or poor crystallization. Solutions include:

- Adjusting stoichiometry of HCl (1.1–1.3 equivalents).

- Using anti-solvent crystallization (e.g., adding diethyl ether to a THF solution).

- Monitoring pH to ensure complete salt formation (target pH ~2–3) .

Q. What strategies optimize reaction yields under varying solvent systems?

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity in substitution reactions but may require lower temperatures (0–25°C) to minimize side reactions.

- Ether solvents (THF, dioxane): Improve solubility of intermediates but necessitate strict anhydrous conditions.

- Solvent-free microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

Q. How can computational methods streamline synthetic route design?

- Reaction Path Searching: Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation.

- Machine Learning: Models trained on reaction databases (e.g., Reaxys) suggest optimal conditions (solvent, catalyst) for novel transformations.

- Molecular Dynamics: Simulate crystallization behavior to predict salt stability .

Q. What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

- GPCR binding assays: Screen for affinity at serotonin/dopamine receptors due to structural similarity to known ligands.

- Kinase inhibition studies: Use fluorescence-based assays (e.g., ADP-Glo™) to identify kinase targets.

- Cytotoxicity profiling: Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .

Q. How does the hydrochloride salt form influence stability compared to the free base?

- Hygroscopicity: The free base may absorb moisture, leading to decomposition; the hydrochloride salt mitigates this.

- Thermal Stability: TGA/DSC analysis shows the salt decomposes at ~200°C vs. ~150°C for the free base.

- Solubility: The salt improves aqueous solubility (>10 mg/mL in PBS) for in vivo studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.